molecular formula C6H15NO2S B13198859 N,2-Dimethylbutane-1-sulfonamide

N,2-Dimethylbutane-1-sulfonamide

Cat. No.: B13198859
M. Wt: 165.26 g/mol
InChI Key: XVULDNCZZRDYNL-UHFFFAOYSA-N
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Description

N,2-Dimethylbutane-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-Dimethylbutane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups. Another method involves the direct synthesis from thiols and amines through oxidative coupling . This approach is advantageous as it does not require additional pre-functionalization steps.

Industrial Production Methods

Industrial production of this compound typically involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .

Scientific Research Applications

N,2-Dimethylbutane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Dimethylbutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the bacterial metabolic processes, leading to their antibacterial effects.

Comparison with Similar Compounds

N,2-Dimethylbutane-1-sulfonamide can be compared with other sulfonamides such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

N,2-dimethylbutane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-4-6(2)5-10(8,9)7-3/h6-7H,4-5H2,1-3H3

InChI Key

XVULDNCZZRDYNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CS(=O)(=O)NC

Origin of Product

United States

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